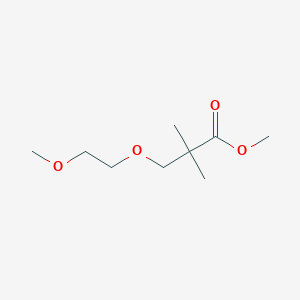

Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate

Description

Properties

IUPAC Name |

methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-9(2,8(10)12-4)7-13-6-5-11-3/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVBRVVKJUAGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCCOC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a solvent and reagent in organic synthesis due to its ability to dissolve a wide range of substances. Biology: It serves as a building block in the synthesis of biologically active molecules and pharmaceuticals. Medicine: Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate is used in the formulation of drug delivery systems and as an intermediate in the synthesis of therapeutic agents. Industry: It is employed in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The compound exerts its effects through its interactions with various molecular targets and pathways. For example, in drug delivery systems, it may interact with cell membranes to facilitate the transport of active pharmaceutical ingredients. The specific mechanism of action depends on the application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds, their substituents, and key analytical

Physicochemical and Functional Comparisons

Solubility and Polarity: The 2-methoxyethoxy group in the target compound likely enhances water solubility compared to lipophilic analogs like the benzyloxy derivative (logP ~2.5–3.0 estimated) . The TBSO-substituted analog () exhibits high stability in basic conditions due to silicon-oxygen bond robustness, whereas the benzyloxy analog may undergo hydrogenolysis .

Synthetic Accessibility :

- Benzyloxy derivatives are synthesized via nucleophilic substitution (e.g., benzyl bromide with hydroxy precursors) in ~70% yield, a common strategy for introducing aromatic groups .

- Heterocyclic analogs (e.g., bromopyrazole in ) require coupling reactions under palladium catalysis, achieving moderate yields (50–71%) .

Spectroscopic Signatures: 13C NMR: Esters like methyl 3-(benzyloxy)-2,2-dimethylpropanoate show carbonyl signals at δ ~170–176 ppm, consistent with ester functionalities . IR: Strong C=O stretches at ~1720–1750 cm⁻¹ are typical for methyl esters .

Biological Activity

Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate (CAS No. 1218915-70-8) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by its ester functional group and the presence of a methoxyethoxy side chain. Its molecular formula is , and it has a molecular weight of approximately 188.27 g/mol. The compound is soluble in organic solvents but exhibits limited solubility in water, which may influence its bioavailability in biological systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values were determined for common pathogens, suggesting its potential use in treating infections.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | 750 |

| Pseudomonas aeruginosa | 1000 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

2. Antitumor Activity

In addition to antimicrobial effects, this compound has been evaluated for its antitumor potential. Studies utilizing the MTT assay demonstrated that this compound can inhibit the growth of various cancer cell lines, including:

- HeLa (cervical cancer)

- A549 (lung cancer)

The IC50 values for these cell lines were found to be approximately 200 µg/mL and 250 µg/mL, respectively, indicating moderate antitumor activity.

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.

- Inhibition of Enzymatic Pathways : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Induction of Apoptosis : Evidence indicates that treatment with this compound can trigger apoptotic pathways in tumor cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A study conducted by researchers at a university laboratory demonstrated significant antibacterial activity against MRSA strains using this compound as a test agent.

- Cytotoxicity in Cancer Cells : A publication reported on the cytotoxic effects observed in various cancer cell lines treated with different concentrations of this compound over varying time periods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via esterification or transesterification reactions. For example, tert-butyl isobutyrate derivatives can be prepared using palladium(0)-catalyzed C(sp³)-H arylation, achieving yields up to 71% under controlled conditions (e.g., inert atmosphere, precise stoichiometry) . Ether linkages are introduced using reagents like 2-(2-methoxyethoxy)ethanol, with reaction efficiency dependent on temperature control (60–80°C) and catalytic acid/base selection (e.g., p-toluenesulfonic acid) . Optimization involves monitoring reaction progress via TLC or GC-MS and adjusting solvent polarity (e.g., DMF for polar intermediates).

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential. The ¹H NMR spectrum reveals signals for methoxy (δ 3.44–3.68 ppm), methyl (δ 1.2–1.5 ppm), and ether-linked protons (δ 4.23 ppm). ¹³C NMR confirms ester carbonyl (δ ~176 ppm) and quaternary carbons (δ 47–56 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+Na]+ ion matching theoretical m/z within 0.0002 Da) . Purity assessment requires HPLC with UV detection (λ = 210–254 nm) and comparison against reference standards.

Q. What safety protocols are mandatory when handling this compound in the lab?

- Methodological Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) . Researchers must:

- Use PPE (nitrile gloves, lab coat, safety goggles).

- Work in fume hoods to avoid inhalation of vapors.

- Implement spill containment measures (e.g., inert absorbents like vermiculite) and avoid aqueous discharge .

- Store in airtight containers away from oxidizers and heat sources.

Advanced Research Questions

Q. How can researchers address conflicting NMR data during structural elucidation?

- Methodological Answer : Discrepancies in splitting patterns or chemical shifts may arise from conformational isomerism or solvent effects. Strategies include:

- Variable-temperature NMR to identify dynamic processes (e.g., restricted rotation).

- Solvent substitution (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding.

- 2D NMR (COSY, HSQC) to resolve overlapping signals and assign coupling networks .

- Cross-validation with computational methods (DFT calculations for predicted shifts) .

Q. What mechanistic insights guide the optimization of catalytic reactions involving this compound?

- Methodological Answer : In palladium-catalyzed reactions, ligand selection (e.g., phosphine vs. N-heterocyclic carbenes) impacts oxidative addition efficiency. Key parameters:

- Catalyst loading (0.5–2 mol% Pd(0)) and ligand-to-metal ratio (1:1 to 2:1).

- Solvent effects: Polar aprotic solvents (e.g., THF) stabilize transition states.

- Kinetic studies via in situ IR or reaction calorimetry to identify rate-limiting steps .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 2–12), incubate the compound at 37°C, and monitor degradation via LC-MS over 24–72 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Accelerated aging studies (40–60°C) predict shelf-life using Arrhenius equations.

- Light sensitivity: Expose to UV-Vis radiation (300–800 nm) and track photodegradation products .

Q. What strategies are employed to assess its potential in drug delivery systems?

- Methodological Answer :

- Biocompatibility : Perform cytotoxicity assays (MTT or resazurin) on mammalian cell lines (e.g., HEK293) at concentrations ≤1 mM.

- Drug Loading : Evaluate encapsulation efficiency in liposomes or polymeric nanoparticles (e.g., PLGA) using dialysis and HPLC quantification.

- Release Kinetics : Simulate physiological conditions (PBS, pH 7.4, 37°C) and model release profiles (zero-order vs. Higuchi kinetics) .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s reactivity in ether-forming reactions be resolved?

- Methodological Answer : Divergent results may stem from trace moisture or catalyst impurities. Systematic approaches:

- Replicate reactions under rigorously anhydrous conditions (molecular sieves, Schlenk line).

- Characterize starting materials via Karl Fischer titration (water content <0.01%).

- Compare catalytic systems (e.g., NaH vs. K₂CO₃) to identify side reactions (e.g., hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.